5-Ethoxy-4-methyloxazole

Vue d'ensemble

Description

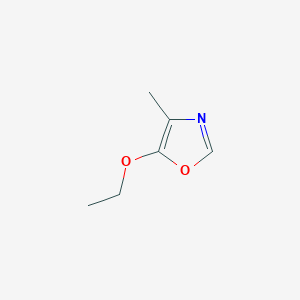

5-Ethoxy-4-methyloxazole: is an organic compound with the molecular formula C6H9NO2 . It is a colorless to light yellow liquid that is used in various chemical syntheses. This compound is particularly notable for its role in the synthesis of antiviral compounds such as mappicine ketone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-4-methyloxazole typically involves the reaction of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester with acetic acid and p-toluenesulfonic acid in toluene. The reaction is carried out at 90°C for 3 hours. The yield of the product is approximately 93.5% as determined by gas chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxy-4-methyloxazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: The major product is typically an oxazole derivative with an oxidized side chain.

Reduction: The major product is a reduced oxazole derivative.

Substitution: The major product is a substituted oxazole derivative, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Ethoxy-4-methyloxazole is primarily utilized as an intermediate in the synthesis of several organic compounds. Its oxazole ring structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry. Notably, it is involved in the production of antiviral agents such as mappicine ketone, highlighting its significance in medicinal chemistry.

Reactivity and Derivative Formation

The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various oxazole derivatives. For instance:

- Oxidation typically yields an oxidized side chain derivative.

- Reduction results in a reduced oxazole derivative.

- Substitution can produce a range of substituted oxazole derivatives depending on the nucleophile used.

Biological Research

Study of Biological Interactions

In biological contexts, this compound is employed to investigate the interactions of oxazole derivatives with biological macromolecules. This research is crucial for understanding how these compounds can affect biological pathways and potentially lead to therapeutic applications.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For example, it plays a critical role in synthesizing vitamin B6 derivatives through cyclization reactions involving other chemical precursors . The efficiency and yield of these processes are essential for industrial applications, where high purity and economic viability are paramount.

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is utilized in the manufacture of fine chemicals and pharmaceuticals. Its ability to act as an intermediate facilitates the production of complex molecules that are otherwise challenging to synthesize directly.

Case Study 1: Antiviral Agent Development

Research has shown that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes. This mechanism makes it a candidate for developing antiviral therapies.

Case Study 2: Synthesis of Vitamin B6

A significant application involves synthesizing vitamin B6 via cyclization reactions using this compound as an intermediate. The process has been optimized for higher yields and purity, demonstrating its industrial relevance .

Mécanisme D'action

The mechanism of action of 5-Ethoxy-4-methyloxazole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes .

Comparaison Avec Des Composés Similaires

- 4-Methyloxazole

- 5-Methyloxazole

- 4-Ethoxyoxazole

Comparison: 5-Ethoxy-4-methyloxazole is unique due to the presence of both an ethoxy group and a methyl group on the oxazole ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .

Activité Biologique

5-Ethoxy-4-methyloxazole is a heterocyclic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 185.18 g/mol. Its unique structure, characterized by an ethoxy group at the 5-position, enhances its reactivity and specificity in biological assays compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly as an enzyme inhibitor. It binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This property makes it a valuable tool in studying enzyme kinetics and inhibition mechanisms.

Pharmacological Applications

- Nicotinic Cholinergic Receptors : Research indicates that this compound can act as an agonist for nicotinic cholinergic receptors. This interaction is crucial for developing treatments for central nervous system (CNS) disorders such as Alzheimer's disease, Parkinsonism, and attention deficit disorders .

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition constant () was determined to be significantly lower than that of related compounds, showcasing its potency.

- CNS Disorders : In clinical trials, compounds derived from this compound showed promise in alleviating symptoms associated with CNS disorders without significant side effects typically associated with nicotinic receptor agonists .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 5-Methyl-1,3-oxazole-2-carbohydrazide | Enzyme inhibition | Moderate antimicrobial properties |

| 5-Ethyl-4-methyl-1,3-oxazole-2-carbohydrazide | Nicotinic receptor agonist | Potential CNS effects |

| 4-Methyl-1,3-oxazole-2-carbohydrazide | Less selective enzyme inhibition | Limited therapeutic applications |

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl 4-methyl-1,3-oxazole-2-carboxylate with hydrazine hydrate under controlled conditions. The reaction is performed in organic solvents such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Propriétés

IUPAC Name |

5-ethoxy-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDSAJKWKRRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473367 | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-20-2 | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-4-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of the dienophile impact the synthesis of pyridoxine derivatives using 5-ethoxy-4-methyloxazole?

A2: Research has shown that the Diels-Alder reaction of this compound with unsymmetrical dienophiles, like allyl alcohol and its derivatives, can be used to synthesize α4-norpyridoxol, a pyridoxine derivative. [] Interestingly, the steric interactions during the reaction with these unsymmetrical dienophiles influence the structural isomer distribution in the final products. [] This highlights the importance of carefully selecting the dienophile to achieve the desired pyridoxine derivative.

Q2: What are the limitations of the thermal cyclization method for synthesizing this compound?

A3: The thermal cyclization of ethyl α-isocyanopropionate, while a viable route to this compound, suffers from limitations. [] The reaction yields a maximum of 20% of the desired product alongside significant amounts of unreacted starting material (30%), ethyl α-cyanopropionate (20%), and a dimer of the starting material (5%). [] This highlights the need for further optimization or exploration of alternative synthetic approaches to improve the yield and purity of this compound production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.